molecular formula C14H7FO2 B14005732 2-Fluorophenanthrene-9,10-dione CAS No. 1496-13-5

2-Fluorophenanthrene-9,10-dione

Cat. No.: B14005732
CAS No.: 1496-13-5
M. Wt: 226.20 g/mol
InChI Key: NYAVPORNTNZVOE-UHFFFAOYSA-N
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Description

2-Fluorophenanthrene-9,10-dione is a chemical compound belonging to the class of phenanthrenequinones It is characterized by the presence of a fluorine atom at the 2-position of the phenanthrene ring and two ketone groups at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenanthrene-9,10-dione typically involves the fluorination of phenanthrene-9,10-dione. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of fluorine.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure safety and efficiency. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenanthrene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinones.

    Reduction: Reduction reactions can convert the quinone groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of higher quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of substituted phenanthrene derivatives.

Scientific Research Applications

2-Fluorophenanthrene-9,10-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-Fluorophenanthrene-9,10-dione involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in electron transfer reactions. The quinone groups can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in biological systems. This property is being explored for its potential therapeutic applications, particularly in cancer treatment.

Comparison with Similar Compounds

    Phenanthrene-9,10-dione: Lacks the fluorine atom, resulting in different reactivity and properties.

    1,10-Phenanthroline-5,6-dione: Another quinone derivative with distinct redox properties.

    Anthraquinone: A structurally related compound with widespread industrial applications.

Uniqueness: 2-Fluorophenanthrene-9,10-dione is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and potential applications. The fluorine atom increases the compound’s stability and electron-withdrawing capacity, making it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

1496-13-5

Molecular Formula

C14H7FO2

Molecular Weight

226.20 g/mol

IUPAC Name

2-fluorophenanthrene-9,10-dione

InChI

InChI=1S/C14H7FO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H

InChI Key

NYAVPORNTNZVOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)F)C(=O)C2=O

Origin of Product

United States

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